molecular formula C15H24N7O6P B13432280 (2S)-2-[[[(2S)-2-aminopropanoyl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphoryl]amino]propanoic acid

(2S)-2-[[[(2S)-2-aminopropanoyl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphoryl]amino]propanoic acid

Cat. No.: B13432280
M. Wt: 429.37 g/mol
InChI Key: RYKHCTYJTICENV-WXFFADBYSA-N
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Description

(2S)-2-[[[(2S)-2-aminopropanoyl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphoryl]amino]propanoic acid: is a complex organic compound with significant implications in various scientific fields. This compound is characterized by its intricate structure, which includes amino, phosphoryl, and purine groups, making it a subject of interest in biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[[(2S)-2-aminopropanoyl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphoryl]amino]propanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps often include:

    Protection of Amino Groups: Using protecting groups such as Boc (tert-butoxycarbonyl) to prevent unwanted reactions.

    Coupling Reactions: Employing reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of peptide bonds.

    Deprotection: Removing protecting groups under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity. The process includes:

    Automated Synthesis: Utilizing peptide synthesizers to automate the coupling and deprotection steps.

    Purification: Employing techniques such as HPLC (High-Performance Liquid Chromatography) to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[[(2S)-2-aminopropanoyl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphoryl]amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions involving halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology

In biological research, it serves as a model compound for studying enzyme-substrate interactions and protein folding mechanisms.

Medicine

Medically, it is investigated for its potential therapeutic applications, including antiviral and anticancer properties.

Industry

In the industrial sector, it is used in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (2S)-2-[[[(2S)-2-aminopropanoyl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphoryl]amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. This interaction can modulate various cellular pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: Shares the purine structure but lacks the additional amino and phosphoryl groups.

    Adenosine Triphosphate (ATP): Contains similar phosphoryl groups but has a different overall structure.

    Peptides: Similar in having amino acid residues but differ in the specific sequence and structure.

Properties

Molecular Formula

C15H24N7O6P

Molecular Weight

429.37 g/mol

IUPAC Name

(2S)-2-[[[(2S)-2-aminopropanoyl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphoryl]amino]propanoic acid

InChI

InChI=1S/C15H24N7O6P/c1-8(4-22-6-20-11-12(17)18-5-19-13(11)22)27-7-29(26,21-10(3)14(23)24)28-15(25)9(2)16/h5-6,8-10H,4,7,16H2,1-3H3,(H,21,26)(H,23,24)(H2,17,18,19)/t8-,9+,10+,29?/m1/s1

InChI Key

RYKHCTYJTICENV-WXFFADBYSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@@H](C)C(=O)O)OC(=O)[C@H](C)N

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(NC(C)C(=O)O)OC(=O)C(C)N

Origin of Product

United States

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